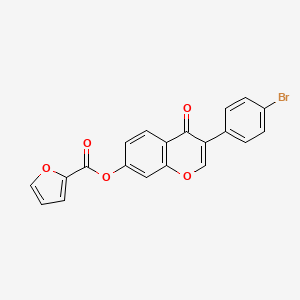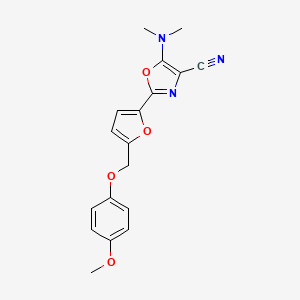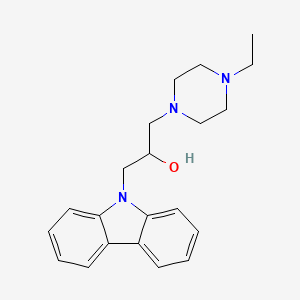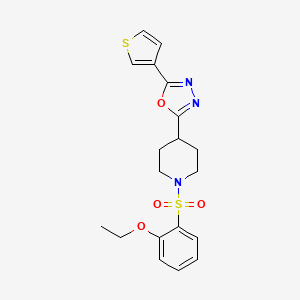![molecular formula C20H25N3O3S2 B2746091 N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941981-96-0](/img/structure/B2746091.png)
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl . It has been studied for its potential as an anti-tumor agent, specifically for its ability to inhibit the c-Met receptor tyrosine kinase .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives involves the reaction of 2-bromodimedone with cyanothioacetamide . This reaction results in the formation of the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivative .Molecular Structure Analysis
The molecular structure of this compound has been studied using multiple linear regression, multiple nonlinear regression, and artificial neural networks . The crystallized form of the Crizotinib-c-Met complex (PDB code: 2WGJ) is used as a reference in molecular docking tests .Chemical Reactions Analysis
The chemical reactions involving this compound are related to its potential as an anticancer agent. It has been found to inhibit the c-Met receptor tyrosine kinase, which is involved in the development of cancer cell lines .Applications De Recherche Scientifique
Anti-Inflammatory Properties
The compound’s structure suggests potential anti-inflammatory activity. In silico molecular docking studies have indicated that this molecule could serve as a 5-lipoxygenase (5-LOX) inhibitor . Further exploration and optimization of its structure may lead to the development of novel anti-inflammatory agents.
Anticancer Potential
Given the presence of the benzothiazole and piperidine moieties, this compound might exhibit anticancer properties. Similar structural motifs have been associated with antitumor activity . Investigating its effects on cancer cell lines and understanding its mechanism of action could be valuable.
Antibacterial Activity
The compound’s unique hybrid structure could make it an interesting candidate for inhibiting bacterial DNA gyrase B (GyrB). A thorough analysis of molecular interactions and experimental validation would be necessary to explore this potential application .
Neuroprotective Properties
Structural analogs of antipyrine, such as Edaravone, have been approved as neuroprotective antioxidants. Investigating whether this compound exhibits similar effects on neurodegenerative diseases could be enlightening .
Antioxidant and Hepatoprotective Effects
Given the diverse pharmacological activities associated with related compounds, it’s worth exploring whether this molecule has antioxidant properties or could protect against liver damage .
Mécanisme D'action
Target of Action
The primary target of this compound is bacterial DNA gyrase B (GyrB) . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. Inhibiting this enzyme prevents the bacteria from replicating and repairing their DNA, leading to cell death .
Mode of Action
The compound interacts with its target, DNA gyrase B, by binding to it and inhibiting its function . This interaction prevents the enzyme from introducing negative supercoils into the DNA, thereby inhibiting DNA replication and repair .
Biochemical Pathways
The inhibition of DNA gyrase B affects the DNA replication and repair pathways in bacteria . By preventing the introduction of negative supercoils into the DNA, the compound inhibits these pathways, leading to bacterial cell death .
Pharmacokinetics
This suggests that they may have favorable pharmacokinetic properties, but further studies would be needed to confirm this for the specific compound .
Result of Action
The result of the compound’s action is the inhibition of bacterial DNA replication and repair, leading to bacterial cell death . This makes the compound a potential antibacterial agent .
Safety and Hazards
While specific safety and hazard information for this compound is not available in the retrieved papers, it’s important to note that any compound with potential therapeutic applications should be handled with caution due to potential risks to human health.
Orientations Futures
Future research on this compound could focus on improving its bioavailability and reducing toxicity. It could also explore its use in combination therapy with other anti-cancer agents. Additionally, further optimization could lead to the development of new chemopreventive and chemotherapeutic agents against colorectal cancer cell lines .
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-14-6-8-16(9-7-14)28(25,26)23-12-10-15(11-13-23)19(24)22-20-21-17-4-2-3-5-18(17)27-20/h6-9,15H,2-5,10-13H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUKATAPOIJVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(S3)CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2746014.png)
![methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2746017.png)

![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746019.png)

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-furoate](/img/structure/B2746022.png)
![N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2746023.png)

![6-Cyclopropyl-2-{4-[(5-fluoropyrimidin-4-yl)amino]cyclohexyl}-2,3-dihydropyridazin-3-one](/img/structure/B2746026.png)
![N-[5-[(2-Cyclopentyloxyacetyl)amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2746029.png)
